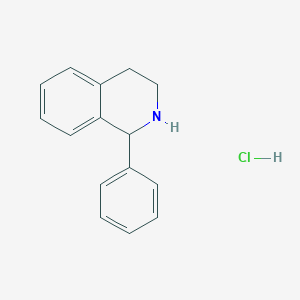
1-苯基-1,2,3,4-四氢异喹啉盐酸盐
描述
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound with the chemical formula C₁₅H₁₅N . It belongs to the class of tetrahydroisoquinolines , which are structurally related to isoquinoline alkaloids. This compound exhibits interesting biological properties and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several methods, including reductive cyclization of appropriate precursors. One common approach is the Pictet-Spengler reaction , where an aromatic aldehyde (such as benzaldehyde) reacts with an amine (such as aniline) in the presence of an acid catalyst. The resulting tetrahydroisoquinoline undergoes quaternization with hydrochloric acid to yield the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the ring can be protonated due to the hydrochloride salt form. The aromatic phenyl ring contributes to its stability and influences its biological activity.
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including oxidation , reduction , and alkylation . These reactions can modify its structure and properties, leading to derivatives with different pharmacological profiles.
Physical And Chemical Properties Analysis
- Physical State : 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exists as a solid .
- Melting Point : The compound typically melts at a specific temperature (please refer to the relevant literature).
- Solubility : It is soluble in water due to its hydrochloride salt form.
- Color : The compound may exhibit a color (again, specific details vary).
科学研究应用
抗生育剂研究
1-苯基-1,2,3,4-四氢异喹啉盐酸盐已被研究作为雌性非类固醇抗生育剂的潜在药物。Paul、Coppola和Cohen(1972年)发现它是大鼠中的一种有效抗生育剂,并合成了几种类似物来探索其雌激素特性(Paul, Coppola, & Cohen, 1972)。
药物合成
该化合物是制备尼非舒林(一种尿道抗痉挛药)的关键中间体。Bolchi等人(2013年)描述了一种一锅法消旋过程,用于合成该化合物,这对于工业回收其对映体是有用的(Bolchi et al., 2013)。
神经保护剂研究
研究表明,1-苯基-1,2,3,4-四氢异喹啉盐酸盐的衍生物可能具有神经保护作用。Ohkubo等人(1996年)合成了一系列这些衍生物,发现它们可以保护神经元免受缺血诱导的退化,并具有抗惊厥和抗缺氧活性(Ohkubo et al., 1996)。
抗癌研究
Mohler等人(2006年)探索了某些1,2,3,4-四氢异喹啉衍生物的抗胶质瘤活性。他们发现一种化合物选择性地抑制了C6胶质瘤细胞的生长,同时相对不影响正常星形胶质细胞,表明其具有潜在的临床用途(Mohler et al., 2006)。
镇痛和抗炎效果
Rakhmanova等人(2022年)研究了特定衍生物的镇痛和抗炎效果,发现其在减轻炎症和疼痛方面具有显著效果,表明其可能用作非麻醉镇痛剂(Rakhmanova et al., 2022)。
多巴胺受体配体研究
Charifson等人(1989年)对一系列衍生物进行构象研究,分析它们作为D1多巴胺受体配体的潜力。这项研究有助于理解这些化合物与多巴胺受体的分子相互作用,这对于像帕金森病这样的疾病是相关的(Charifson et al., 1989)。
安全和危害
- Toxicity : While toxicity data may vary, it is essential to handle this compound with care. Always follow proper safety protocols.
- Hazard Statements : It is classified as Acute Tox. 4 (Oral) , indicating potential toxicity if ingested.
未来方向
Research on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride continues to explore its therapeutic potential. Future studies should focus on:
- Structure-Activity Relationships : Investigate derivatives with improved efficacy and reduced side effects.
- Target Identification : Elucidate specific molecular targets and pathways affected by this compound.
- Clinical Trials : Evaluate its safety and efficacy in relevant disease models.
Please note that this analysis is based on available literature, and further research may provide additional insights. Always consult authoritative sources for precise details and up-to-date information12345.
属性
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJLGSNPKSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
5464-92-6 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5464-92-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




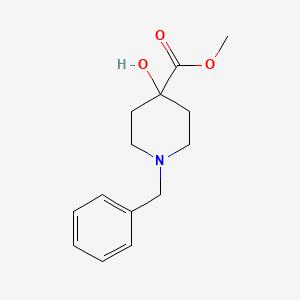

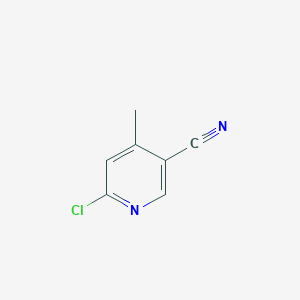
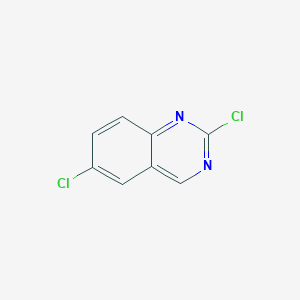


![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
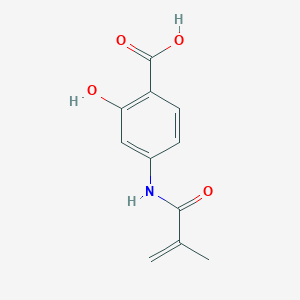
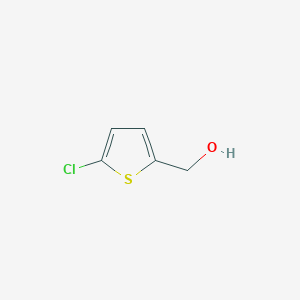

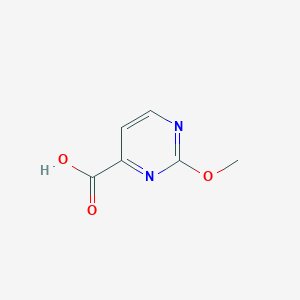

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)